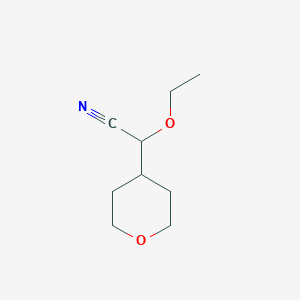

2-Ethoxy-2-(oxan-4-yl)acetonitrile

Beschreibung

2-Ethoxy-2-(oxan-4-yl)acetonitrile is a nitrile-containing organic compound featuring an ethoxy group and a tetrahydropyran (oxan-4-yl) substituent. Its CAS number is reported as 219764-66-6 (REF:10-F631542) in some sources, while others cite 1465134-86-4, which may indicate a conflict in nomenclature or database entries .

Eigenschaften

IUPAC Name |

2-ethoxy-2-(oxan-4-yl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO2/c1-2-12-9(7-10)8-3-5-11-6-4-8/h8-9H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQNWQOJPKDWENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C#N)C1CCOCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-2-(oxan-4-yl)acetonitrile typically involves the reaction of ethyl 2-bromoacetate with 4-hydroxyoxane in the presence of a base, followed by the conversion of the resulting ester to the nitrile using a dehydrating agent such as phosphorus pentachloride .

Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Ethoxy-2-(oxan-4-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under specific conditions.

Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

2-Ethoxy-2-(oxan-4-yl)acetonitrile has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and pharmaceutical synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Ethoxy-2-(oxan-4-yl)acetonitrile involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s reactivity and biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Differences

- Ring Systems : The tetrahydropyran (oxan-4-yl) group in 2-Ethoxy-2-(oxan-4-yl)acetonitrile provides a six-membered oxygen-containing ring, offering distinct steric and electronic effects compared to the five-membered tetrahydrofuran (oxolan-3-yl) in its analog .

- Substituent Effects : Replacement of the oxan-4-yl group with a naphthyl moiety (as in 2-Ethoxy-2-(2-naphthyl)acetonitrile) introduces π-π stacking capabilities, enhancing fluorogenic properties for analytical assays .

Biologische Aktivität

2-Ethoxy-2-(oxan-4-yl)acetonitrile, a compound with the CAS number 1465134-86-4, has garnered attention in recent years for its potential biological activities. This article aims to explore the biological effects, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular structure of 2-Ethoxy-2-(oxan-4-yl)acetonitrile includes an ethoxy group and an oxane (tetrahydrofuran) moiety, contributing to its unique chemical properties. The presence of the acetonitrile functional group may influence its reactivity and biological interactions.

Anticancer Activity

The anticancer potential of 2-Ethoxy-2-(oxan-4-yl)acetonitrile has been suggested through preliminary studies. Compounds with similar frameworks have demonstrated the ability to inhibit cancer cell proliferation by inducing apoptosis and inhibiting key signaling pathways involved in tumor growth. For example, imidazole derivatives have been noted for their anticancer properties, which may extend to this compound due to structural similarities.

The exact mechanism of action for 2-Ethoxy-2-(oxan-4-yl)acetonitrile remains under investigation; however, potential mechanisms include:

- Enzyme Inhibition : Similar compounds often act as enzyme inhibitors, binding to active sites and blocking substrate access.

- Receptor Modulation : Interaction with cellular receptors can modulate signaling pathways that regulate cell growth and apoptosis.

- DNA Interaction : Some analogs intercalate into DNA, affecting replication and transcription processes.

Case Studies

- Antimicrobial Activity Study : A study evaluating the antimicrobial effects of acetonitrile derivatives found that certain compounds inhibited the growth of Gram-positive bacteria effectively. The study highlighted the importance of structural features in determining activity levels.

- Anticancer Screening : In vitro assays have shown that related compounds can significantly reduce viability in various cancer cell lines. Further research is necessary to establish the specific effects of 2-Ethoxy-2-(oxan-4-yl)acetonitrile.

Data Table: Comparative Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.